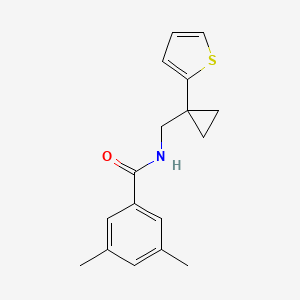
N-(2-苯乙基)-3-(喹啉-2-基硫代)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide is a compound that can be categorized within the broader class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. For instance, N-(quinolin-8-yl)benzenesulfonamides have been identified as suppressors of the NFkappaB pathway, which is a pivotal signaling system involved in inflammation and cancer . Similarly, quinoline derivatives have been synthesized and tested for various biological activities, including leishmanicidal and anticancer properties .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemoselective reactions with soft electrophiles, as demonstrated in the preparation of a series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides . These methods can potentially be adapted for the synthesis of N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused ring system combining a benzene ring with a pyridine ring. The crystal structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been determined using techniques like single crystal X-ray diffraction . These structural analyses are crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including interactions with DNA and other biomolecules. For example, a copper complex with N-quinolin-8-yl-p-toluenesulfonamide was studied for its interaction with DNA and hydrogen peroxide, although it did not cleave DNA in the presence of hydrogen peroxide . These interactions are important for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the quinoline ring can significantly alter these properties. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets . Understanding these properties is essential for the development of quinoline-based therapeutics.
科学研究应用
抗癌活性
对与N-(2-苯乙基)-3-(喹啉-2-基硫代)丙酰胺结构类似的化合物的研究,如喹喔啉衍生物,已显示出在抗癌活性方面具有显著的潜力。El Rayes等人(2019)的一项研究详细介绍了2-[3-(3-苯基-喹喔啉-2-基硫代)丙酰胺]烷酸甲酯及其相应的酰肼和N-烷基3-((3-苯基喹喔啉-2-基)硫代)丙酰胺的合成。这些化合物对人HCT-116和MCF-7细胞系表现出显着的抗增殖活性,一些衍生物显示出低微克每毫升范围内的IC50值,与参考药物多柔比星相当。该研究强调了喹喔啉环作为开发肽模拟物抗癌剂的有希望的支架(El Rayes等人,2019)。
荧光化学传感器
具有喹啉部分的化合物,类似于N-(2-苯乙基)-3-(喹啉-2-基硫代)丙酰胺,已被探索其作为化学传感器的用途。Kim等人(2016)开发了一种基于喹啉的荧光化学传感器,用于在水性介质中检测Zn2+。该化学传感器在Zn2+结合后表现出显着的荧光增强,证明了其在检测和定量Zn2+离子方面的环境和生物应用潜力,特别是将它们与Cd2+离子区分开来(Kim等人,2016)。
抗菌和抗原生动物剂
喹喔啉类化合物作为抗菌剂和抗原生动物剂也显示出有希望的结果。Patel等人(2017)合成了一系列N-(取代苯基)-2-[5-(喹喔啉-2-氧甲基)-[1,3,4]恶二唑-2-基硫代]-乙酰胺,它们表现出显着的抗菌、抗真菌和抗锥虫克鲁氏锥虫活性。这些发现表明喹喔啉衍生物在开发针对传染病的新型治疗剂方面具有潜力(Patel等人,2017)。
缓蚀
喹喔啉衍生物已因其缓蚀性能而受到研究,这可能对材料科学和工程产生影响。Saliyan和Adhikari(2008)研究了喹啉-5-亚甲基-3-{[8-(三氟甲基)喹啉-4-基]硫代}丙酰肼,发现它是一种优异的缓蚀剂,可用于酸性介质中的低碳钢。该研究表明,该缓蚀剂通过吸附在金属表面上起作用,主要作为阳极缓蚀剂(Saliyan & Adhikari,2008)。
多分析物传感
喹喔啉类化合物已被用于开发能够检测多种分析物(包括水分、光气和金属离子)的传感器。Kaushik等人(2021)报道了一种基于有机分子的传感器,能够检测水分、光气,并区分二价和三价金属离子,突出了喹喔啉衍生物在传感器技术中的多功能性和潜力(Kaushik等人,2021)。
属性
IUPAC Name |
N-(2-phenylethyl)-3-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19(21-14-12-16-6-2-1-3-7-16)13-15-24-20-11-10-17-8-4-5-9-18(17)22-20/h1-11H,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROBIVJUSFUVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

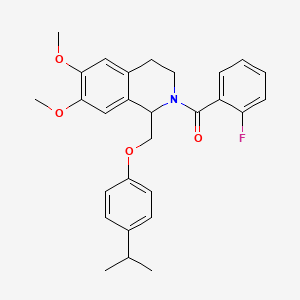
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)
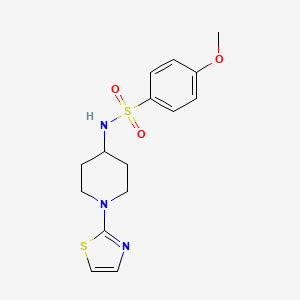
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
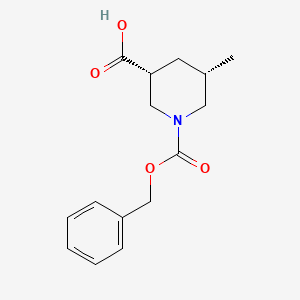
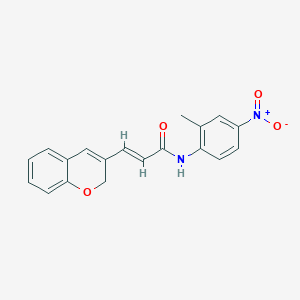
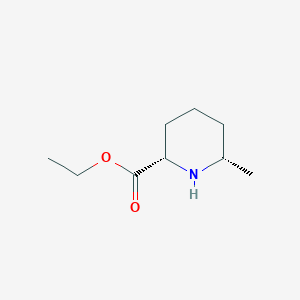
![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)
![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)
